2'-Deoxyguanosine 3'-(dihydrogen phosphate)
Description
Structural and Chemical Characteristics
Molecular Properties
The compound’s molecular formula, C₁₀H₁₅N₅O₁₀P₂ , corresponds to a molecular weight of 427.20 g/mol . Its structure comprises a guanine base linked to a 2'-deoxyribose sugar phosphorylated at the 3' position (Figure 1). The 3'-phosphate group introduces steric and electronic constraints that influence its interactions with enzymes like DNA polymerases.
Table 1: Key Identifiers and Synonyms
| Property | Value |
|---|---|
| IUPAC Name | 5'-Phosphono-2'-deoxy-3'-guanylic acid |
| CAS Number | 16174-59-7 |
| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂ |
| Molecular Weight | 427.20 g/mol |
| Synonyms | 3',5'-dGDP; P-dGuo-P; DTXSID60167229 |
Research Advances and Applications
Enzymatic Interactions
Studies highlight its role as a substrate for guanylate kinase , which catalyzes the transfer of a phosphate group to produce dGDP. This reaction is critical for maintaining cellular pools of deoxyribonucleoside triphosphates (dNTPs) required for DNA synthesis. Additionally, the compound’s 3'-phosphate group may participate in metal ion coordination, a feature observed in ancient nucleotide-binding protein folds.
Analytical Detection
Liquid chromatography-mass spectrometry (LC-MS) platforms routinely quantify this compound in metabolomic studies, leveraging its unique mass-to-charge ratio (m/z) and fragmentation patterns. Such analyses are pivotal for investigating disorders linked to nucleotide metabolism, such as mitochondrial DNA depletion syndromes.
Properties
CAS No. |
6220-62-8 |
|---|---|
Molecular Formula |
C10H14N5O7P |
Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 |
InChI Key |
QQMSZHORHNORLP-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-dGMP typically involves the chemical modification of guanosine monophosphate. One common method is the selective deoxygenation of the ribose sugar at the 3’ position. This process often requires the use of specific reagents and catalysts to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of 3’-dGMP can be achieved through enzymatic methods, which are more environmentally friendly and cost-effective compared to traditional chemical synthesis. Enzymatic synthesis involves the use of specific enzymes that catalyze the formation of 3’-dGMP from precursor molecules under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3’-dGMP can undergo various chemical reactions, including:
Oxidation: The oxidation of 3’-dGMP can lead to the formation of oxidized nucleotides, which are important in studying oxidative stress and DNA damage.
Reduction: Reduction reactions can modify the nucleotide, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-dGMP can produce 8-oxo-3’-dGMP, a marker of oxidative DNA damage .
Scientific Research Applications
3’-dGMP has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: 3’-dGMP is employed in studies of DNA replication and repair, as well as in the investigation of nucleotide metabolism.
Medicine: It serves as a model compound in the development of antiviral and anticancer drugs.
Industry: 3’-dGMP is used in the production of diagnostic reagents and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of 3’-dGMP involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This interference can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The molecular targets and pathways affected by 3’-dGMP include those involved in DNA replication, repair, and transcription .
Comparison with Similar Compounds
Structural Isomers: 3'-Phosphate vs. 5'-Phosphate Nucleotides
Key Differences :
- Phosphate Position : The 3'-dGMP phosphate group is at the 3'-OH of deoxyribose, unlike 5'-dGMP, where the phosphate is at the 5'-OH. This positional difference impacts molecular recognition by enzymes and surface interactions.
- Adsorption Properties: On TiO₂ surfaces, 3'-dGMP exhibits weaker adsorption compared to 5'-dGMP due to steric hindrance from the 3'-phosphate group, which reduces accessibility to the nitrogenous base for surface binding .
Table 1: Comparison of 3'-dGMP with 5'-dGMP
Base-Modified Analogues: 8-Oxo-dGMP and Thio-Substituted Derivatives
- 8-Oxo-dGMP: The 8-oxo modification in 8-oxo-dGMP increases reactivity with peroxynitrite (ONOO⁻), leading to complex degradation products like oxaluric acid derivatives. In contrast, 3'-dGMP is less reactive under similar conditions .
- 3'-Thiophosphate Analogues: Replacement of the 3'-phosphate oxygen with sulfur (e.g., 2',3'-dideoxy-3'-thio-guanosine) enhances resistance to nuclease degradation, making such analogues valuable in therapeutic oligonucleotides .
Table 2: Reactivity of 3'-dGMP vs. Modified Bases
Phosphate-Modified Analogues: Dihydrogen Phosphate Receptors
- Selectivity for Dihydrogen Phosphate: Neutral receptors like tetrathiafulvalene diindolylquinoxaline show high affinity for H₂PO₄⁻ (logβ = 13.69), comparable to the phosphate group in 3'-dGMP. This highlights the importance of phosphate geometry in molecular recognition .
- Macrocyclic vs. Acyclic Receptors : Macrocyclic receptors exhibit 100-fold higher selectivity for H₂PO₄⁻ over acetate, mimicking the selective interactions of 3'-dGMP in biological systems .
Functional Monomers in Adhesive Systems
- Phosphate Interaction: The monomer 10-MDP (10-methacryloxydecyl dihydrogen phosphate) forms stable bonds with hydroxyapatite, akin to the phosphate group in 3'-dGMP. However, phenyl-P (2-methacryloxyethyl phenyl hydrogen phosphate) shows hydrolytic instability, underscoring the critical role of phosphate group stability in molecular interactions .
Research Findings and Implications
- Adduct Formation: Deoxyguanosine derivatives, including 3'-dGMP, undergo Michael addition with α,β-unsaturated aldehydes (e.g., trans-4-hydroxy-2-hexenal), forming cyclic adducts at the N2 amino group. Adduct yields for 3'-dGMP are ~0.85–0.91% after 16 hours, similar to non-phosphorylated deoxyguanosine .
- Degradation Rates: The glycosidic bond in 3'-dGMP hydrolyzes with a half-life of ~40 years at 37°C, slower than 2'-deoxyadenosine (4 years) but faster than 2'-deoxycytidine (20 years) .
Biological Activity
2'-Deoxyguanosine 3'-(dihydrogen phosphate) (dG-3'-P) is a nucleotide derivative crucial in nucleic acid metabolism. It plays a significant role in DNA synthesis and cellular signaling processes. This article explores its biological activity, including its mechanisms of action, interactions with enzymes and proteins, and implications for research and therapeutic applications.
- Molecular Formula : C₁₀H₁₄N₅O₇P
- Molecular Weight : Approximately 347.2212 g/mol
2'-Deoxyguanosine 3'-(dihydrogen phosphate) serves as a substrate for various enzymes involved in nucleotide metabolism. Its primary functions include:
- DNA Synthesis : dG-3'-P is incorporated into DNA strands during replication and repair processes.
- Signal Transduction : It participates in signaling pathways that regulate cellular functions, including cell growth and differentiation.
Enzymatic Reactions
The compound is involved in several enzymatic reactions:
- Kinase Activity : dG-3'-P can be phosphorylated by kinases to form higher phosphorylated nucleotides.
- Nucleotidase Activity : It can be hydrolyzed by nucleotidases, influencing nucleotide pool dynamics.
Biological Significance
The biological significance of 2'-deoxyguanosine 3'-(dihydrogen phosphate) extends to various cellular processes:
- Cell Proliferation : Adequate levels of dG-3'-P are essential for DNA replication and repair, impacting cell proliferation.
- Apoptosis Regulation : Alterations in dG-3'-P levels may influence apoptotic pathways, affecting cell survival.
Interaction Studies
Recent studies have focused on the interactions of dG-3'-P with proteins and enzymes:
| Protein/Enzyme | Interaction Type | Biological Implication |
|---|---|---|
| DNA Polymerase | Substrate | Essential for DNA replication |
| Kinase Enzymes | Phosphorylation | Regulates signal transduction pathways |
| Nucleotidases | Hydrolysis | Modulates nucleotide availability |
Case Studies
- Nucleotide Pool Dynamics : A study demonstrated that fluctuations in dG-3'-P levels affect the balance of nucleotide pools, which is critical for maintaining genomic stability and preventing mutations.
- Therapeutic Applications : Research indicates that manipulating dG-3'-P levels can enhance the efficacy of certain chemotherapeutic agents by improving DNA repair mechanisms in cancer cells.
Research Findings
Recent findings highlight the diverse roles of 2'-deoxyguanosine 3'-(dihydrogen phosphate):
- Antioxidant Properties : Some studies suggest that dG-3'-P may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
- Potential in Drug Development : The unique properties of dG-3'-P make it a candidate for developing novel therapeutics aimed at targeting specific pathways in cancer and other diseases.
Q & A
Q. Why do NMR spectra of synthesized 2'-Deoxyguanosine 3'-(dihydrogen phosphate) show unexpected peaks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
